molecular formula C9H10F3NO B1528855 2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline CAS No. 1528311-07-0

2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline

Cat. No.: B1528855
CAS No.: 1528311-07-0
M. Wt: 205.18 g/mol
InChI Key: IAJZFSCHMAQIEK-UHFFFAOYSA-N
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Description

2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline is a chemical compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol It is known for its unique structure, which includes a trifluoropropyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline typically involves the reaction of 2-aminophenol with 1,1,1-trifluoropropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline is unique due to its combination of a trifluoropropyl group and an aniline moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .

Properties

IUPAC Name

2-(1,1,1-trifluoropropan-2-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6(9(10,11)12)14-8-5-3-2-4-7(8)13/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJZFSCHMAQIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)OC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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